1,4-thiazines

1,4-Thiazines are a class of organic heterocyclic compounds that contain a five-membered ring with sulfur and nitrogen atoms. These compounds have diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural features and chemical properties.

Structurally, 1,4-thiazines feature a thiazine ring (S-N), which can be substituted at various positions by functional groups such as alkyl, aryl, or halogen substituents. This flexibility in substitution allows for the synthesis of structurally diverse derivatives with tailored properties.

In pharmaceutical research, 1,4-thiazines have been explored for their potential to act as antimicrobial agents, antifungal drugs, and anti-inflammatory compounds. Their ability to modulate various biological pathways makes them promising candidates for drug development.

Moreover, in agrochemicals, 1,4-thiazine derivatives can exhibit pesticidal activities by targeting specific pest control mechanisms. Additionally, these compounds have found use in the synthesis of fluorescent materials due to their excellent photophysical properties, making them valuable in optoelectronic applications and sensing technologies.

Overall, 1,4-thiazines represent a versatile group of heterocycles with potential across multiple fields, driven by their unique structural characteristics and broad applicability.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

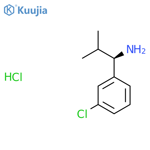

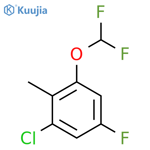

|

1-(3,4-Dihydro-2H-1,4-thiazin-5-yl)ethanone | 164524-93-0 | C6H9NOS |

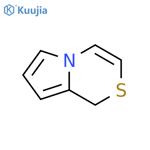

|

1H-Pyrrolo[2,1-c][1,4]thiazine | 51568-37-7 | C7H7NS |

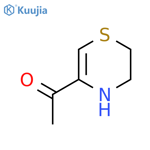

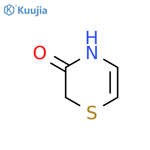

|

2H-1,4-THIAZIN-3(4H)-ONE | 37128-08-8 | C4H5NOS |

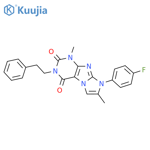

|

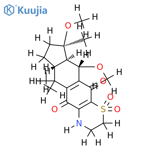

conithiaquinone B | 1443684-14-7 | C20H27NO6S |

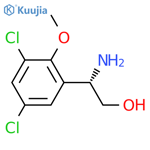

|

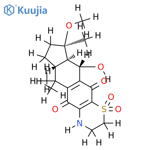

conithiaquinone A | 1443684-12-5 | C19H25NO6S |

|

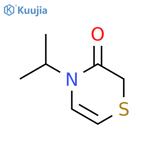

2H-1,4-Thiazin-3(4H)-one, 4-(1-methylethyl)- | 70638-09-4 | C7H11NOS |

|

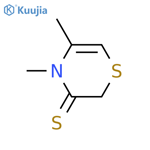

2H-1,4-Thiazine-3(4H)-thione,4,5-dimethyl- | 22390-61-0 | C6H9NS2 |

|

5-methyl-2H-1,4-thiazin-3(4H)-one | 22390-69-8 | C5H7NOS |

Littérature connexe

-

1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

Fournisseurs recommandés

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés